Product packaging for 5-Methoxybenzofuran-2,3-dione(Cat. No.:)

5-Methoxybenzofuran-2,3-dione

Cat. No.: B13681714
M. Wt: 178.14 g/mol
InChI Key: VYEZBSHOVFTXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxybenzofuran-2,3-dione is a high-purity chemical reagent offering researchers a versatile and privileged scaffold in medicinal chemistry and drug discovery. The benzofuran core is recognized as a key structural motif in developing novel therapeutic agents due to its wide spectrum of biological activities. This compound serves as a critical synthetic intermediate for constructing more complex molecules, particularly in exploring compounds with potential neuroprotective and antioxidant properties. Research indicates that structurally similar benzofuran derivatives exhibit significant activity against NMDA-induced excitotoxic neuronal damage, a key pathway in neurodegenerative disorders, with some compounds showing effects comparable to known antagonists like memantine . Furthermore, the benzo[b]furan scaffold is extensively investigated for its anticancer potential, with numerous derivatives demonstrating potent antiproliferative activities and functioning as tubulin polymerization inhibitors, which can halt cell division in various cancer cell lines . The 2,3-dione functionality in this compound provides reactive sites for further chemical modifications, enabling researchers to explore structure-activity relationships and develop targeted agents for neurological and oncological research. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O4 B13681714 5-Methoxybenzofuran-2,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

5-methoxy-1-benzofuran-2,3-dione

InChI

InChI=1S/C9H6O4/c1-12-5-2-3-7-6(4-5)8(10)9(11)13-7/h2-4H,1H3

InChI Key

VYEZBSHOVFTXCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C2=O

Origin of Product

United States

Synthetic Methodologies for 5 Methoxybenzofuran 2,3 Dione and Analogues

General Principles of Benzofuran-2,3-dione (B1329812) Ring System Construction

The formation of the benzofuran-2,3-dione scaffold relies on fundamental principles of heterocyclic synthesis, primarily involving intramolecular cyclization and condensation reactions. These methods are adaptable for creating a diverse range of substituted benzofuran (B130515) derivatives.

Cyclization Strategies in Fused Heterocycle Synthesis

The construction of the benzofuran ring, a fused heterocycle, is often accomplished through intramolecular cyclization. sioc-journal.cn This involves the formation of a new ring by creating a bond between two atoms within the same molecule. Various catalysts and reaction conditions can be employed to facilitate these cyclizations.

Key cyclization strategies include:

Acid-catalyzed cyclization: Dehydration of compounds containing a carbonyl group can lead to ring closure. rsc.org

Palladium or platinum-catalyzed ring closure: These transition metals can catalyze intramolecular Wittig-type reactions or reactions involving o-(acyloxy)benzyl anions. rsc.org

Photolytic cyclization: α-phenylketones can undergo cyclization upon exposure to light. rsc.org

Oxidative cyclization: In the presence of an oxidizing agent, such as those containing iodine(III), 2-hydroxystilbenes can be converted to 2-arylbenzofurans. nih.gov Similarly, o-alkenylphenols can undergo palladium-catalyzed oxidative cyclization. nih.gov

Radical cyclization: This method has been used to construct complex polycyclic benzofuran derivatives. researchgate.net

Metal-catalyzed intramolecular C-H insertion: Rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles can undergo intramolecular C-H insertion to form dihydrobenzofuran and benzofuran derivatives. rsc.org

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials. For instance, the synthesis of benzofuran derivatives can be achieved through the intramolecular cyclization of o-bromobenzylketones promoted by potassium t-butoxide. researchgate.net

Condensation Reactions in Benzofuran Synthesis

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are also pivotal in benzofuran synthesis. These reactions often precede a cyclization step.

Notable condensation approaches include:

Dieckmann-like aldol (B89426) condensation: This base-catalyzed reaction between α-haloketones and salicylaldehydes is an efficient route to benzofuran derivatives, with high yields reported. nih.gov

Condensation of phenacyl phenyl ether: Using polyphosphoric acid (PPA) in xylene at elevated temperatures can lead to the formation of 2-arylbenzofurans. jocpr.com

Domino condensation reactions: A one-pot, catalyst-free approach involving the reaction of 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde (B460487) can produce benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org

These condensation strategies provide versatile pathways to key intermediates that can then be cyclized to form the benzofuran ring system.

Specific Synthetic Routes to Methoxy-Substituted Benzofuran Systems

The introduction of a methoxy (B1213986) group at the 5-position of the benzofuran-2,3-dione ring requires specific synthetic planning, often starting with appropriately substituted precursors or employing multi-step sequences.

Precursor-Based Approaches to 5-Methoxybenzofuran-2,3-dione

A direct approach to synthesizing this compound involves utilizing precursors that already contain the methoxy-substituted benzene (B151609) ring. A common method is the intramolecular Friedel-Crafts acylation of substituted phenols. hanyang.ac.kr For example, various substituted phenols can be used to synthesize the corresponding benzofuran-2,3-diones. hanyang.ac.kr

Another precursor-based method involves the oxidation of 5-methoxybenzofuran (B76594) to introduce the dione (B5365651) functionality. evitachem.com This can be achieved using oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC) under controlled conditions. evitachem.com

The following table summarizes precursor-based synthetic approaches:

Precursor TypeReagents and ConditionsProductReference(s)
Substituted PhenolsIntramolecular Friedel-Crafts AcylationBenzofuran-2,3-diones hanyang.ac.kr
5-MethoxybenzofuranChromic acid or PCCThis compound evitachem.com
2-hydroxy-4-methoxyacetophenoneThree-step synthesis followed by condensation2-[2-(benzyloxy)-4-methoxyphenyl]- 1-benzofuran-5-carbaldehyde jocpr.com

Multi-Step Synthesis Protocols for Substituted Benzofurans

Often, the synthesis of specifically substituted benzofurans like the 5-methoxy derivative necessitates a multi-step approach. scispace.com These protocols allow for the sequential introduction of different functional groups.

A general multi-step strategy can involve:

Formation of an α-phenoxyacetophenone: This is achieved by the substitution of an α-bromoacetophenone with a phenol (B47542). rsc.org

Cyclodehydration: The resulting α-phenoxyacetophenone is then cyclized to form the benzofuran ring. rsc.org

For example, a three-step synthesis of substituted 3-phenylbenzofurans has been reported using polymer-supported reagents, which simplifies purification. rsc.orgresearchgate.net This involves the bromination of acetophenones, substitution with phenols, and subsequent cyclodehydration. rsc.org

Palladium-catalyzed cross-coupling reactions are also integral to many multi-step syntheses. For instance, the synthesis of 2,3,5-trisubstituted benzo[b]furans can be achieved through the palladium-catalyzed substitution of 3-iodobenzofurans. nih.gov The required 3-iodobenzofurans are prepared by the palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. nih.gov

One-Pot Reaction Schemes and Tandem Cyclizations

To improve efficiency and reduce waste, one-pot reactions and tandem (or cascade) cyclizations are increasingly employed in the synthesis of substituted benzofurans. jocpr.comrsc.orgmdpi.comresearchgate.net These methods combine multiple reaction steps into a single procedure without isolating intermediates.

Examples of such efficient strategies include:

One-pot sequential Pd-catalyzed Suzuki cross-coupling/direct arylation: This method allows for the synthesis of 2-substituted benzofurans from simple phenols and boronic acids. mdpi.com

Tandem cyclization involving ortho-hydroxy α-aminosulfones: This strategy has been developed for the synthesis of aminobenzofuran derivatives. nih.gov

Rhodium-catalyzed intramolecular C–H insertion: This one-pot synthesis produces 2,3-disubstituted dihydrobenzofurans and benzofurans. rsc.org

Tandem Cu- and Pd-catalyzed cross-couplings: This approach utilizes gem-dibromovinyl substrates and terminal alkynes to synthesize 2-alkynyl benzofurans. researchgate.net

These advanced synthetic methodologies offer streamlined and often more environmentally friendly routes to complex benzofuran structures.

Advanced and Catalytic Synthesis Techniques

The construction of the benzofuran core has been greatly enhanced by the development of sophisticated catalytic systems. These methods offer high efficiency and control over the reaction, leading to the desired products in good yields.

Transition-Metal-Catalyzed Methodologies (e.g., Palladium-catalyzed cyclizations)

Transition-metal catalysis, particularly using palladium, has become a cornerstone for the synthesis of benzofurans. scribd.com These methods often involve the formation of a key carbon-oxygen bond to close the furan (B31954) ring.

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are widely employed. nih.gov For instance, 2-halophenols can react with terminal alkynes in the presence of a palladium catalyst to form an intermediate that subsequently cyclizes to the benzofuran ring. nih.gov A notable example is the coupling of 2-hydroxyaryl halides with terminal alkynes, which can be achieved with catalytic amounts of palladium(II) acetate (B1210297) and copper(I) iodide. elsevier.es

Palladium-catalyzed oxidative cyclization of substrates like 2-allylphenols is another effective strategy. sci-hub.se This reaction can be performed under mild conditions using palladium dichloride as the catalyst and a co-oxidant system. sci-hub.se Research has shown that the efficiency of this cyclization can be influenced by the solvent and the nature of the palladium catalyst and co-oxidant. sci-hub.se For example, using a PdCl2 catalyst with a Cu(OAc)2–LiCl reoxidant in aqueous dimethylformamide has proven to be highly efficient. sci-hub.se

Furthermore, palladium-catalyzed intramolecular C-H functionalization has emerged as a powerful tool. acs.org For example, O-aryl cyclic vinylogous esters can undergo dehydrogenative intramolecular arylation at the vinylic carbon, catalyzed by palladium, to form benzofuran-fused structures. acs.orgnih.govacs.org Kinetic studies suggest that the cleavage of the aryl C-H bond may be the rate-determining step in this process. acs.orgacs.org

Other transition metals like copper, ruthenium, and iron have also been utilized in benzofuran synthesis. nih.govorganic-chemistry.org Copper-catalyzed cyclizations of o-alkynylphenols provide a reliable route to C2-substituted benzofurans. mdpi.com Ruthenium catalysts have been employed for the isomerization and ring-closing metathesis of substituted 1-allyl-2-allyloxybenzenes to yield benzofurans. organic-chemistry.org Iron and copper catalysis have been used in a one-pot synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones, involving regioselective halogenation followed by intramolecular O-arylation. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed Benzofuran Synthesis

Catalyst SystemStarting MaterialsProduct TypeReference
Pd(OAc)2 / CuI2-Hydroxyaryl halide, Terminal alkyne2-Substituted benzofuran elsevier.es
PdCl2 / Cu(OAc)2–LiCl2-Allylphenol2-Methylbenzofuran sci-hub.se
Palladium catalystO-Aryl cyclic vinylogous esterBenzofuran-fused cyclohexenone acs.orgnih.govacs.org
Copper-TMEDAKetone derivativesBenzo[b]furans organic-chemistry.org
Ruthenium catalyst1-Allyl-2-allyloxybenzeneSubstituted benzofuran organic-chemistry.org
FeCl3 / Copper1-Aryl- or 1-alkylketoneBenzo[b]furan nih.gov

Metal-Free Approaches in Benzofuran Synthesis

While transition-metal catalysis is dominant, the development of metal-free synthetic routes is a significant area of research, driven by the desire to avoid potentially toxic and expensive metals. manchester.ac.uk

One notable metal-free approach involves the use of hypervalent iodine reagents. For example, the cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be mediated by (diacetoxyiodo)benzene. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has also been developed, using a catalytic amount of a hypervalent iodine compound in the presence of a co-oxidant. mdpi.com

Another strategy is the interrupted Pummerer reaction. The reaction of alkynyl sulfoxides with phenols, activated by an acid anhydride (B1165640), can produce a wide range of functionalized benzofurans. rsc.org This method relies on the electrophilic activation of the alkynyl sulfinyl group. rsc.org A transition-metal-free synthesis of C3-arylated benzofurans has been reported, starting from benzothiophenes and phenols, which proceeds through an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement. manchester.ac.ukacs.orgnih.gov

Furthermore, base-mediated cyclization of propargylic alcohols with arynes offers a novel pathway to benzofuran scaffolds. mdpi.com One-pot metal-free syntheses of 2,3-disubstituted benzofurans from propargyl alcohols and phenols have also been described, proceeding through a sequence of propargylation, annulation, and isomerization under ambient conditions. rsc.org

Table 2: Examples of Metal-Free Benzofuran Synthesis

Reagent/MethodStarting MaterialsProduct TypeReference
Hypervalent iodine reagentortho-Hydroxystilbene2-Arylbenzofuran mdpi.comorganic-chemistry.org
Interrupted Pummerer reactionAlkynyl sulfoxide, PhenolFunctionalized benzofuran rsc.org
Interrupted Pummerer/ acs.orgacs.org sigmatropic rearrangementBenzothiophene S-oxide, PhenolC3-Arylated benzofuran manchester.ac.ukacs.orgnih.gov
Base-mediated cyclizationPropargylic alcohol, AryneBenzofuran derivative mdpi.com
Propargylation/annulation/isomerizationPropargyl alcohol, Phenol2,3-Disubstituted benzofuran rsc.org

Green Chemistry Considerations in Benzofuran Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzofurans to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

One approach involves using water as a solvent. For example, a copper-TMEDA catalyzed transformation of ketone derivatives to benzo[b]furans has been successfully conducted in water, avoiding the need for organic cosolvents. organic-chemistry.org Electrochemical methods also present a green alternative, allowing for the synthesis of benzofuran derivatives in aqueous solutions without the need for catalysts or toxic solvents. researchgate.net

The use of grinding technology in a DMF-water mixture has been reported for the synthesis of 2-benzylidene-1-benzofuran-3-ones from 2-hydroxychalcones, representing an improved and greener method. nih.gov Additionally, the use of renewable feedstocks, such as vanillin (B372448) derived from natural sources, has been demonstrated in the synthesis of benzofuran derivatives. elsevier.es The synthesis of novel benzofuran derivatives has also been achieved using euparin, extracted from Petasites hybridus, in a solvent-free reaction catalyzed by ZnO-nanorods at room temperature. nih.gov

Comparative Analysis of Synthetic Efficiency and Regioselectivity

The efficiency and regioselectivity of benzofuran synthesis are highly dependent on the chosen synthetic methodology and the nature of the starting materials.

Transition-metal-catalyzed reactions often offer high yields and excellent regioselectivity. For instance, palladium-catalyzed oxidative cyclization of 2-allylphenols can provide 2-methylbenzofurans in high yields. sci-hub.se The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions. organic-chemistry.org For example, in the synthesis of 2,3-disubstituted benzofurans, the directing group on the starting material plays a crucial role in determining the reaction's efficiency and regioselectivity. mdpi.com

Metal-free methods can also exhibit good to excellent yields. The iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, for example, produces 2-arylbenzofurans in good to excellent yields. mdpi.com However, regioselectivity can be a challenge in some cases. In the synthesis of benzofurans from m-cresol (B1676322) using the interrupted Pummerer reaction, a mixture of regioisomers is often obtained, although one isomer may be predominant. rsc.org

A direct, one-step synthesis of naphthofurans and benzofurans from phenols and α-haloketones promoted by titanium tetrachloride has been reported to show high levels of regioselectivity and moderate to excellent yields. mdpi.com This method combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration. mdpi.com

Synthetic Strategies for Isomeric and Positional Analogues

The synthesis of isomeric and positional analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry.

The substitution pattern on the starting phenol is a key determinant of the final product's structure. For example, using differently substituted phenols in reactions with alkynyl sulfoxides allows for the synthesis of a variety of benzofurans with different substitution patterns on the benzene ring. rsc.org Similarly, the use of substituted 2-halophenols or phenols in transition-metal-catalyzed reactions provides access to a wide range of analogues. nih.govsci-hub.se

The synthesis of 3-substituted benzo[b]furans can be achieved through the o-alkylation of phenols with α-haloketones followed by intramolecular cyclization. mdpi.com The regioselective synthesis of 2-alkyl benzo[b]furans can be achieved directly from α-haloketones and phenols using titanium tetrachloride. mdpi.com

Strategies for creating diversity in the furan ring often involve varying the alkyne or alkene coupling partner in transition-metal-catalyzed reactions. nih.gov For instance, Sonogashira coupling with different terminal alkynes can introduce various substituents at the 2-position of the benzofuran ring. rsc.org

Furthermore, multi-component reactions offer an efficient way to generate a library of analogues. A one-pot synthesis involving o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of a copper catalyst has been used to produce a range of benzofuran derivatives. acs.org

Chemical Reactivity and Reaction Mechanisms of 5 Methoxybenzofuran 2,3 Dione

Reactivity Profiles of Benzofuran-2,3-diones

The reactivity of the benzofuran-2,3-dione (B1329812) scaffold is characterized by a susceptibility to both electrophilic and nucleophilic attacks, as well as the potential to participate in radical processes. The electron-withdrawing nature of the dione (B5365651) functionality significantly influences the aromatic character and reactivity of the entire ring system.

While the benzofuran (B130515) ring is generally considered an electron-rich heteroaromatic system prone to electrophilic substitution, the presence of the fused benzene (B151609) ring and the two carbonyl groups diminishes the reactivity of the furan (B31954) moiety. rsc.org In the parent benzofuran, electrophilic attack typically occurs at the C2 position. However, for benzofuran-2,3-diones, the situation is more complex. The electron-donating 5-methoxy group would be expected to activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6).

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms onto the aromatic ring.

Nitration: Substitution with a nitro group.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring.

The specific regioselectivity of these reactions on 5-Methoxybenzofuran-2,3-dione will be governed by the combined directing effects of the ether oxygen and the deactivating dione moiety.

The most significant aspect of the reactivity of benzofuran-2,3-diones is the electrophilic character of the carbonyl carbons, particularly the C3-keto group, which behaves similarly to the C3-carbonyl in isatins. thieme-connect.com This makes the molecule highly susceptible to nucleophilic attack, serving as a key strategy for the synthesis of a variety of derivatives.

Key nucleophilic reactions include:

Addition of Organometallic Reagents: Grignard and organolithium reagents can add to the C3 carbonyl to form tertiary alcohols.

Condensation Reactions: Reaction with amines and related nucleophiles can lead to the formation of imines or hydrazones at the C3 position. For instance, condensation with carbohydrazides is a common route to form hydrazide intermediates. derpharmachemica.com

Wittig-type Reactions: The carbonyl groups can undergo olefination reactions.

Synthesis of Spirocyclic Compounds: The reactivity of the C3-carbonyl is extensively utilized in multicomponent reactions to generate complex spiro-heterocycles. nih.govsemanticscholar.org These reactions often proceed through the formation of an intermediate that is then trapped intramolecularly or by another reactant.

The 5-methoxy group, being electron-donating, can subtly modulate the electrophilicity of the carbonyl carbons but the inherent reactivity of the dione system remains the dominant feature for nucleophilic attacks.

The benzofuran scaffold can participate in radical reactions, offering alternative pathways for functionalization. Research has demonstrated that radical cyclization is a viable method for creating the benzofuran ring system itself. nih.gov More specifically, methods have been developed for the synthesis of 3-substituted benzofurans via intermolecular radical coupling reactions. nih.gov These processes often involve the generation of a radical intermediate that can then be trapped.

For benzofuranone structures, persistent radicals can be formed, which in some cases are stable enough to be isolated or react with other species like molecular oxygen. researchgate.net The potential for this compound to undergo single-electron-transfer (SET) processes could open pathways to novel radical-based transformations. For example, manganese(III) acetate (B1210297) is a known promoter for the radical cyclization of 1,3-dicarbonyl compounds with alkenes to form dihydrofuran derivatives. researchgate.net

Reactions Involving the Carbonyl Moieties

The adjacent carbonyl groups in this compound are the primary sites of reactivity, engaging in a range of transformations including cycloadditions and tautomerism, which significantly expands its synthetic utility.

Benzofuran-2,3-diones are versatile building blocks in various cycloaddition reactions. They can act as dienophiles or participate in dipolar cycloadditions to construct complex polycyclic and spirocyclic frameworks.

Diels-Alder Reaction ([4+2] Cycloaddition): The C2-C3 double bond of the enol form or related derivatives can act as a dienophile in Diels-Alder reactions. For instance, benzofuran derivatives have been shown to react with dienes like Danishefsky's diene to form substituted dibenzofuranones. researchgate.net Aza-Diels-Alder reactions have also been reported with derivatives of benzofuran-3(2H)-one, where the C=N bond acts as the dienophile. buchler-gmbh.com The reaction of benzofuran-2,3-dione derivatives with activated acetylenes can also proceed via cycloaddition pathways. researchgate.net

[3+2] Cycloaddition: A highly effective method for synthesizing spiro-pyrrolidine derivatives involves the 1,3-dipolar cycloaddition of azomethine ylides with the C2-C3 double bond of a benzofuranone derivative. nih.gov This type of reaction has been successfully applied to (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one derivatives to produce dispiroheterocycles with high regioselectivity. researchgate.netresearchgate.net

[4+1] Cycloaddition: While less common, pathways that can be formally considered [4+1] cycloadditions are also conceivable, potentially involving isocyanides or carbenes reacting with the enone system.

The following table summarizes representative cycloaddition reactions involving benzofuran-dione systems.

Reaction TypeReactantsProduct TypeReference
1,4-Dipolar CycloadditionBenzofuran-2,3-dione derivatives, dialkyl acetylenedicarboxylates, isoquinolineSpiro nih.govresearchgate.netoxazino[2,3-a]isoquinoline derivatives researchgate.net
Diels-AlderEthyl 1-benzofuran-3-carboxylates, Danishefsky's dieneHexahydrodibenzo[b,d]furan-7-one derivatives researchgate.net
Aza-Diels-AlderN-((E)-2-((Z)-3-methoxybenzylidene)benzofuran-3(2H)-ylidene) derivative, silyl (B83357) dienol etherTetrahydrobenzofuro[3,2-b]pyridin-2-ol derivative buchler-gmbh.com
[3+2] Cycloaddition(Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one, azomethine ylideDispiroheterocycles researchgate.net

Like other 1,2-dicarbonyl compounds, benzofuran-2,3-dione can exist in equilibrium with its enol tautomer. masterorganicchemistry.com This keto-enol tautomerism is a fundamental process that significantly influences the molecule's reactivity. libretexts.org The equilibrium between the keto and enol forms can be catalyzed by either acid or base.

The enol form, 3-hydroxybenzofuran-2-one, possesses a different reactivity profile than the diketone. The enolic hydroxyl group can be alkylated or acylated, and the C2-C3 double bond becomes susceptible to electrophilic attack and can participate as the 2π component in cycloaddition reactions. The stability of the enol tautomer is influenced by several factors, including substitution, conjugation, and solvent polarity. masterorganicchemistry.comtaylorandfrancis.com For instance, in some β-diketone systems, the enol form is favored in non-polar solvents due to the formation of a stable intramolecular hydrogen bond. researchgate.net The presence of the 5-methoxy group in this compound could potentially influence the keto-enol equilibrium through its electronic effects on the aromatic system.

The table below outlines the two tautomeric forms and their key reactive sites.

Tautomeric FormStructureKey Reactive Sites
Keto Form (this compound)C3-carbonyl (nucleophilic addition), C2-carbonyl (nucleophilic addition)
Enol Form (3-Hydroxy-5-methoxybenzofuran-2(3H)-one)Enolic OH (acylation, alkylation), C2-C3 double bond (electrophilic attack, cycloaddition)

Ring-Opening and Ring-Closing Transformations of the Furan Ring

The furan-2,3-dione moiety of the molecule is a cyclic anhydride (B1165640), and its reactivity is characterized by ring-opening reactions upon treatment with various nucleophiles. Conversely, ring-closing reactions are fundamental to its synthesis.

Ring-Opening Reactions

The most fundamental ring-opening reaction is hydrolysis. In the presence of water, the anhydride ring opens to form the corresponding dicarboxylic acid, 4-methoxyphthalic acid. Kinetic studies on the parent compound, phthalic anhydride, show that this hydrolysis is catalyzed by various bases. researchgate.net The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl carbons, leading to the cleavage of the acyl-oxygen bond and the formation of the dicarboxylate. The kinetics of hydrolysis for substituted phenyl hydrogen phthalates indicate that the reaction mechanism below pH 6.2 involves the formation of phthalic anhydride as an intermediate, which is then hydrolyzed to phthalic acid. researchgate.net

Other nucleophiles readily open the anhydride ring as well. Alcohols and amines react to form monoesters and monoamides (phthalmic acids), respectively. For instance, the reaction with an amine initially forms a 2-carbamoyl-4-methoxybenzoic acid. These reactions are crucial in the synthesis of various derivatives, such as N-substituted phthalimides, which are often formed by a subsequent ring-closing dehydration of the intermediate amic acid. acs.org

Ring-Closing Transformations

The formation of the this compound ring system, which is chemically a substituted phthalic anhydride, can be achieved through several cyclization strategies. The most direct method is the dehydration of the corresponding 4-methoxyphthalic acid.

A more complex and industrially relevant synthesis involves the Diels-Alder reaction. A route to produce phthalic anhydride from biomass-derived precursors uses furan and maleic anhydride. rsc.org These compounds undergo a Diels-Alder cycloaddition to form an exo-oxanorbornene dicarboxylic anhydride intermediate. rsc.orgresearchgate.net Subsequent acid-catalyzed dehydration of this intermediate yields the aromatic phthalic anhydride ring. rsc.org This process demonstrates a fundamental ring-forming and transformation sequence. The formation of byproducts can occur through a competing retro-Diels-Alder reaction, which decomposes the intermediate back to its starting materials. rsc.org

Another method involves the pyrolysis of silyl esters. A mechanistic study showed that phthalic anhydride can be produced from the pyrolysis of trimethylsilyl (B98337) methyl phthalate. This is an elimination reaction that proceeds through a ring-closing mechanism involving either Si-O or C-O bond dissociation to form the cyclic anhydride and methoxy (B1213986) trimethylsilane. researchgate.net

Influence of the 5-Methoxy Substituent on Electronic Properties and Reactivity

The methoxy group (-OCH₃) at the 5-position is a strong electron-donating group due to its +M (mesomeric) effect, which significantly influences the electronic landscape and reactivity of the entire molecule.

Studies on the reduction of substituted anhydrides provide insight into the directing effects of substituents. In the reduction of 3-methoxyphthalic anhydride with metal hydrides, the methoxy group was found to direct the regioselectivity of the hydride attack. cdnsciencepub.com This control is attributed to two potential effects: the formation of a chelate between the methoxy oxygen, the counterion (e.g., Li⁺ or Na⁺), and the adjacent carbonyl oxygen, which activates that carbonyl group, or the promotion of enolization, which deactivates the other carbonyl group. cdnsciencepub.com Ab initio calculations on methoxymaleic anhydride suggest that chelation by the counterion is the principal factor determining regioselectivity. cdnsciencepub.com

The electronic influence of the methoxy group is also evident when comparing reaction rates. A study of the Wittig reaction with substituted phthalic anhydrides showed that the reaction with 3-methoxyphthalic anhydride was considerably faster than with 3-nitrophthalic anhydride. cdnsciencepub.com This highlights the rate-enhancing effect of the electron-donating methoxy group compared to the rate-retarding effect of the electron-withdrawing nitro group in this specific transformation. The methoxy group can also stabilize cationic intermediates that may form during certain reactions through resonance.

Mechanistic Investigations of Key Chemical Transformations

Mechanistic studies of reactions involving phthalic anhydrides provide a clear framework for understanding the transformations of this compound.

Wittig Reaction Mechanism

The reaction of cyclic anhydrides with stabilized ylides (e.g., phosphoranes) has been studied in detail. The mechanism is more complex than a direct olefination. Low-temperature ¹H NMR studies and trapping experiments have established that the reaction begins with a reversible nucleophilic attack of the ylide on one of the anhydride's carbonyl carbons. cdnsciencepub.com This leads to a ring-opened acyclic intermediate (a phosphonium (B103445) carboxylate). cdnsciencepub.comcdnsciencepub.com This intermediate can be trapped by alkylating agents. For example, trapping with diazomethane (B1218177) results in the O-methylation of the carboxylate and C-methylation of the ylide. cdnsciencepub.com The acyclic adduct then undergoes an intramolecular Wittig-type reaction, eliminating triphenylphosphine (B44618) oxide and closing the ring to form the final enol-lactone product. The reversibility of the initial ring-opening step is a key feature of the mechanism. cdnsciencepub.comcdnsciencepub.com For an unsymmetrical anhydride like the 5-methoxy derivative, the initial attack can occur at two different carbonyls, potentially leading to isomeric products, with the regioselectivity governed by the electronic and steric effects of the methoxy group.

Mechanism of Dehydration to form Phthalic Anhydride

The synthesis of phthalic anhydride from the Diels-Alder adduct of furan and maleic anhydride has been mechanistically investigated. rsc.org A proposed mechanism for the dehydration step using mixed sulfonic-carboxylic anhydrides involves the initial attack by the bridging ether oxygen of the adduct onto the catalyst. This leads to a ring-opened intermediate. An acetal (B89532) group can then be attacked by acetic acid to form a diacetate intermediate, which has been observed by NMR. rsc.org In the final step, this diacetate eliminates acetic acid under acidic and thermal conditions to generate the aromatic phthalic anhydride ring. rsc.org

Mechanism of Hydrolysis

The hydrolysis of phthalic anhydride, and by extension its methoxy derivative, is subject to catalysis. The reaction can be catalyzed by general bases or through nucleophilic catalysis. researchgate.net For nucleophilic catalysts like N-methyl imidazole, the mechanism involves the attack of the base on the anhydride to form a reactive acyl-imidazole intermediate. This intermediate is then rapidly hydrolyzed by water to release the phthalic acid product and regenerate the catalyst. researchgate.net The pH of the solution is critical; studies show that for related esters, catalysis by the neighboring carboxylic acid group only occurs when it is ionized to the carboxylate form. researchgate.net

The table below summarizes key mechanistic features of reactions involving the phthalic anhydride core structure.

Reaction TypeKey Mechanistic StepsIntermediate(s)Reference(s)
Wittig Reaction1. Reversible nucleophilic attack by ylide on carbonyl C. 2. Ring-opening to form acyclic phosphonium carboxylate. 3. Intramolecular olefination and ring-closure. 4. Elimination of triphenylphosphine oxide.Acyclic betaine/phosphonium carboxylate cdnsciencepub.com, cdnsciencepub.com
Hydrolysis (Base-Catalyzed)1. Nucleophilic attack by base (e.g., N-methyl imidazole) on carbonyl C. 2. Formation of a reactive acyl-catalyst intermediate. 3. Hydrolysis of the intermediate by water.Acyl-imidazole researchgate.net
Diels-Alder & Dehydration1. [4+2] Cycloaddition of furan and maleic anhydride. 2. Acid-catalyzed ring-opening of the ether bridge in the adduct. 3. Formation of a diacetate intermediate. 4. Elimination to form the aromatic ring.Oxanorbornene dicarboxylic anhydride, Diacetate intermediate rsc.org
Reduction (Hydride)1. Chelation of counterion (e.g., Li⁺) between methoxy and adjacent carbonyl oxygen. 2. Preferential hydride attack on the activated carbonyl group.Metal-chelated anhydride cdnsciencepub.com

Theoretical and Computational Studies of 5 Methoxybenzofuran 2,3 Dione

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational stability of 5-Methoxybenzofuran-2,3-dione. These methods model the molecule's electronic and geometric properties with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for the geometry optimization of molecules like this compound. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.

DFT calculations, often using hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), can predict various geometric parameters. These include bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the benzofuran (B130515) ring system and the orientation of the methoxy (B1213986) group. The optimization process seeks the minimum on the potential energy surface, thus providing a detailed picture of the molecule's ground state geometry.

ParameterBond/AngleCalculated Value
Bond LengthC=O (dione)~1.20 Å
Bond LengthC-O (furan)~1.37 Å
Bond LengthC-C (aromatic)~1.39 - 1.42 Å
Bond AngleO-C-C (furan)~108°
Bond AngleC-C=O (dione)~125°

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a rigorous framework for determining the electronic structure of molecules.

For this compound, ab initio calculations can be used to obtain the electronic wavefunction and energy of the molecule. This information is crucial for understanding its stability, electronic transitions, and reactivity. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties. These calculations confirm the electronic ground state and can be used to explore excited states, which is important for understanding the molecule's photochemical behavior.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Computational chemistry provides several descriptors that help in analyzing and predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Current time information in Lau, FJ. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). Current time information in Lau, FJ. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is likely centered on the electron-deficient dione (B5365651) moiety. The analysis of the spatial distribution and energies of these orbitals allows for the prediction of how the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Methoxy-Substituted Benzofuran Derivative (Note: This table provides representative values to illustrate the concept.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. dntb.gov.uasemanticscholar.org It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red colors typically indicate areas of negative potential, which are susceptible to electrophilic attack, while blue colors denote regions of positive potential, prone to nucleophilic attack. dntb.gov.ua

In the case of this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen atoms of the dione group, making them sites for electrophilic interaction. The hydrogen atoms of the benzene ring and the methoxy group would exhibit positive potential (blue/green), indicating their susceptibility to nucleophilic attack.

The distribution of electron density within a molecule is fundamental to its chemical properties. Various computational methods are used to assign partial atomic charges, which quantify the local electronic character of each atom. Methods such as Mulliken population analysis, Natural Population Analysis (NPA), and charges derived from electrostatic potential (e.g., CHELPG) provide insights into the charge distribution.

For this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to carry significant negative charges due to their high electronegativity. The carbonyl carbon atoms would, in turn, have a considerable positive charge, making them electrophilic centers. The charge distribution analysis helps in understanding the molecule's dipole moment and its interactions with other polar molecules.

Table 3: Representative Calculated Atomic Charges for this compound (Note: This table presents illustrative charge values based on general principles of organic chemistry and computational studies of similar molecules.)

AtomCharge (a.u.)
Carbonyl Oxygen (O)-0.55
Carbonyl Carbon (C)+0.60
Methoxy Oxygen (O)-0.45
Methoxy Carbon (C)+0.15

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These methods allow for a deeper understanding of the relationships between molecular structure and spectral data.

Theoretical NMR Chemical Shift Calculation Methodologies (e.g., GIAO)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can be immensely helpful in assigning experimental signals to specific nuclei within a molecule. joaquinbarroso.com The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum mechanical approach for calculating NMR shielding tensors. youtube.comdoi.org

The process typically begins with the optimization of the molecule's geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set. youtube.comnih.gov Following geometry optimization, the NMR shielding tensors for each nucleus are calculated using the GIAO method. The theoretical chemical shift (δ) is then determined by subtracting the calculated isotropic shielding value (σ_cal) of the nucleus in the molecule of interest from the isotropic shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS) (σ_TMS), calculated at the same level of theory. youtube.comnih.gov

δ_cal = σ_TMS - σ_cal

The accuracy of the predicted chemical shifts is dependent on several factors, including the choice of the functional and basis set. nih.govrsc.org Different functionals, which approximate the exchange-correlation energy in DFT, can yield varying results. It has been shown that for some molecular systems, certain functionals may provide better agreement with experimental data than others. nih.gov Similarly, the choice of basis set, which describes the atomic orbitals, influences the accuracy of the calculation. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can also refine the accuracy of the predicted chemical shifts, especially for polar molecules. mdpi.com

For this compound, a theoretical NMR study would involve the calculation of ¹H and ¹³C chemical shifts. A comparison of the calculated shifts with experimental data would aid in the definitive assignment of each proton and carbon atom in the molecule. Discrepancies between calculated and experimental values can sometimes be attributed to specific intramolecular interactions or environmental effects not fully captured by the computational model.

Table 1: Representative Theoretical ¹³C NMR Chemical Shift Calculation Parameters

ParameterDescriptionExample Values/Methods
Computational Method The quantum mechanical approach used.Density Functional Theory (DFT)
Functional The approximation for the exchange-correlation energy.B3LYP, PBE0, M06-2X
Basis Set The set of functions used to build molecular orbitals.6-311+G(d,p), cc-pVTZ
NMR Calculation Method The specific method to calculate shielding tensors.Gauge-Including Atomic Orbital (GIAO)
Reference Compound The standard used to calculate chemical shifts.Tetramethylsilane (TMS)
Solvation Model The model to account for solvent effects.Polarizable Continuum Model (PCM)

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Computational vibrational frequency analysis is a powerful tool for assigning the observed bands in experimental IR and Raman spectra to specific molecular motions. doi.orgesisresearch.org

The process starts with the optimization of the molecular geometry to a minimum energy structure. Subsequently, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. esisresearch.org These calculations are typically performed using DFT methods. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org

IR and Raman spectroscopy are complementary techniques. nih.gov IR absorption is active for vibrations that cause a change in the molecular dipole moment, while Raman scattering is active for vibrations that lead to a change in the molecular polarizability. nih.gov Therefore, some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa.

For this compound, a theoretical vibrational analysis would predict the frequencies of characteristic functional group vibrations, such as the C=O stretching of the dione moiety, the C-O-C stretching of the furan (B31954) ring and the methoxy group, and the various vibrations of the benzene ring. The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to validate the assignments of the observed bands.

Table 2: Key Vibrational Modes for this compound and their Expected Spectral Activity

Vibrational ModeDescriptionExpected IR ActivityExpected Raman Activity
C=O StretchingSymmetrical and asymmetrical stretching of the carbonyl groups.StrongWeak/Medium
C-O-C StretchingStretching of the ether linkages in the furan ring and methoxy group.StrongMedium
Aromatic C-H StretchingStretching of the carbon-hydrogen bonds on the benzene ring.MediumStrong
Aromatic C=C StretchingIn-plane stretching of the carbon-carbon bonds in the benzene ring.MediumStrong
CH₃ StretchingSymmetrical and asymmetrical stretching of the methyl group.MediumMedium

UV-Visible Absorption Spectra Prediction using TD-DFT

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. medium.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. researchgate.netnih.govmdpi.com

TD-DFT calculations can predict the vertical excitation energies, corresponding wavelengths of maximum absorption (λ_max), and oscillator strengths (O.S.), which are related to the intensity of the absorption bands. researchgate.net These calculations are typically performed on the ground-state optimized geometry of the molecule. mdpi.com

The choice of functional and basis set is crucial for the accuracy of TD-DFT predictions. medium.com Different functionals may be better suited for describing different types of electronic transitions (e.g., n -> π, π -> π). The inclusion of a solvent model is also important, as the solvent can significantly influence the positions of the absorption bands. mdpi.commdpi.com

For this compound, TD-DFT calculations would help in understanding the nature of its electronic transitions. The predicted λ_max values and oscillator strengths could be compared with an experimental UV-Vis spectrum to assign the observed absorption bands to specific electronic excitations within the molecule, such as those involving the benzofuran core and the dione functional group.

Table 3: Parameters Obtained from TD-DFT Calculations for UV-Visible Spectra Prediction

ParameterSymbolDescription
Maximum Absorption Wavelengthλ_maxThe wavelength at which the molecule shows maximum light absorption.
Vertical Excitation EnergyEThe energy difference between the ground and excited electronic states.
Oscillator StrengthO.S.A dimensionless quantity that represents the probability of an electronic transition.
Molecular Orbitals Involvede.g., HOMO -> LUMOThe highest occupied and lowest unoccupied molecular orbitals involved in the transition.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, energetics, and the structures of transient species like transition states. researchgate.net For this compound, this could involve studying its reactivity in various chemical transformations.

Reaction pathway modeling aims to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. The transition state is a critical point on the reaction pathway, representing the energy maximum along the reaction coordinate. Its structure and energy determine the activation barrier and thus the rate of the reaction.

Locating the transition state structure is a key challenge in computational chemistry. Various algorithms have been developed for this purpose. Once located, the transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Recent advances in machine learning have led to the development of generative models, such as conditional flow-matching models, that can directly predict transition-state geometries from the structures of the reactants and products. researchgate.net These methods have the potential to significantly accelerate the process of reaction modeling.

Molecular Dynamics Simulations for Conformational Space Exploration

While the previous sections focused on static properties of a single molecular conformation, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of a molecule over time. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. nih.gov By analyzing this trajectory, one can gain insights into the flexibility of the molecule, identify stable and metastable conformational states, and understand the transitions between them. nih.gov

For a relatively rigid molecule like this compound, MD simulations could be used to study the rotational dynamics of the methoxy group and any subtle conformational changes in the ring system. These simulations can be performed in the gas phase or, more realistically, in the presence of a solvent to account for intermolecular interactions.

Solvation Models in Computational Studies

The solvent environment can have a significant impact on the structure, properties, and reactivity of a molecule. Computational studies often employ solvation models to account for these effects. There are two main types of solvation models: explicit and implicit.

In explicit solvation models, individual solvent molecules are included in the simulation box along with the solute molecule. This approach provides a detailed, atomistic description of solute-solvent interactions but is computationally expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Implicit models are computationally less demanding than explicit models and are widely used in calculations of spectroscopic properties and reaction energetics in solution. mdpi.commdpi.com The choice of solvation model depends on the specific research question and the available computational resources.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While specific experimental spectra for 5-Methoxybenzofuran-2,3-dione are not widely published, the expected chemical shifts can be reliably predicted based on its structure and extensive data from closely related 5-methoxybenzofuran (B76594) derivatives. The molecule features a trisubstituted aromatic ring, a methoxy (B1213986) group, and two carbonyl carbons, each with a distinct spectroscopic signature.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The aromatic protons (H-4, H-6, and H-7) would appear as a complex set of coupled signals in the typical aromatic region (δ 6.5–8.0 ppm). The methoxy group protons would present as a sharp singlet, typically around δ 3.8–4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all nine unique carbon atoms in the molecule. The two carbonyl carbons (C-2 and C-3) are expected to be the most deshielded, appearing at the low-field end of the spectrum (δ 160–190 ppm). The aromatic carbons would resonate between δ 95–160 ppm, and the methoxy carbon would appear as a distinct signal around δ 56 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C2-~175-185Ketonic carbonyl, highly deshielded.
C3-~185-195Lactonic carbonyl, adjacent to ring oxygen.
C3a-~150-155Aromatic carbon at ring junction, attached to oxygen.
C4~7.5-7.7~115-120Aromatic proton, ortho to carbonyl group.
C5-~155-160Aromatic carbon attached to the methoxy group.
C6~7.0-7.2~110-115Aromatic proton, meta to carbonyls.
C7~7.2-7.4~100-105Aromatic proton, ortho to ring oxygen.
C7a-~120-125Aromatic carbon at ring junction.
OCH₃~3.8-4.0 (s, 3H)~55-57Methoxy group protons and carbon.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal the coupling relationships between the adjacent aromatic protons (H-6 and H-7), which would help in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would be crucial for assigning each aromatic carbon signal to its corresponding proton (C4-H4, C6-H6, C7-H7) and confirming the methoxy carbon assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This is a key technique for piecing together the molecular skeleton. Expected correlations would include:

The methoxy protons (OCH₃) to the C-5 carbon.

The aromatic proton H-4 to carbonyl carbon C-3 and ring junction carbon C-7a.

The aromatic proton H-6 to C-4, C-7a, and C-5.

The aromatic proton H-7 to C-5 and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key expected correlation would be between the methoxy group protons and the aromatic proton at the H-4 position, confirming their spatial proximity.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups. Because the two C=O groups are in different chemical environments (one ketonic, one α-keto-lactonic) and are electronically coupled, they are expected to exhibit two distinct stretching bands. Other characteristic bands would include C-O stretches from the ether linkages and aromatic ring vibrations.

Interactive Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~1780-1760C=O stretch (lactone)StrongAsymmetric stretch of the α-dicarbonyl system.
~1740-1720C=O stretch (ketone)StrongSymmetric stretch of the α-dicarbonyl system.
~1620, ~1580C=C stretch (aromatic)Medium-VariableCharacteristic bands for the benzene (B151609) ring.
~1280-1250C-O-C stretch (aryl ether)StrongAsymmetric stretch of the methoxy group ether.
~1220-1180C-O-C stretch (furan ring)StrongStretch associated with the furan (B31954) ether linkage.
~1020C-O-C stretch (alkyl ether)MediumSymmetric stretch of the methoxy group ether.
~850-800C-H out-of-plane bendStrongBending associated with the aromatic protons.

Raman spectroscopy is a complementary technique to IR spectroscopy. According to the mutual exclusion rule for centrosymmetric molecules, vibrations that are strong in Raman may be weak in IR, and vice-versa. While this compound is not centrosymmetric, the relative intensities of bands can differ significantly. The symmetric C=O stretching vibration, which may be weaker in the IR spectrum, is often strong in the Raman spectrum. Aromatic ring breathing modes are also typically prominent in Raman spectra. mdpi.comresearchgate.netnih.gov

Definitive assignment of the numerous vibrational modes in a molecule like this compound is challenging from experimental data alone. Computational chemistry, particularly using Density Functional Theory (DFT), is a standard method to aid in these assignments. researchgate.net

The typical workflow involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a specific level of theory, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding IR and Raman intensities are calculated.

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are multiplied by a scaling factor (typically 0.95–0.98) to improve agreement with experimental data.

Potential Energy Distribution (PED) Analysis: PED analysis is performed to determine the contribution of each internal coordinate (bond stretches, angle bends) to a specific calculated vibrational mode. This allows for an unambiguous assignment of the spectral bands, such as distinguishing between different C=O, C-O, and C-C stretching modes. researchgate.net This computational support is invaluable for accurately interpreting the complex vibrational spectra of polyatomic molecules.

Electronic Absorption Spectroscopy (UV-Vis) Methodologies

Electronic absorption spectroscopy, or UV-Vis, is a valuable technique for characterizing the conjugated systems within this compound. The UV-Vis spectrum is dictated by the electronic transitions between molecular orbitals, primarily the π → π* and n → π* transitions of the aromatic ring and the α-dicarbonyl system.

The spectrum of benzofuran (B130515) derivatives typically displays two main absorption bands. ijims.com

Band I , appearing at a longer wavelength (typically 300-380 nm), is attributed to the π → π* transitions within the entire conjugated system, including the benzoyl moiety. ijims.com

Band II , at a shorter wavelength (usually 240-280 nm), corresponds to π → π* transitions associated with the benzene ring. ijims.com

A lower intensity, longer wavelength absorption corresponding to the n → π* transition of the carbonyl groups is also expected.

The presence of the electron-donating methoxy group (-OCH₃) at the 5-position is expected to cause a bathochromic (red) shift in these absorption bands compared to the unsubstituted benzofuran-2,3-dione (B1329812). Methodologies for UV-Vis analysis involve dissolving the compound in a transparent solvent, typically spectroscopic grade methanol (B129727) or ethanol, and recording the spectrum. ijims.com Further structural information can be gleaned by using shift reagents or by studying solvatochromic effects, where the absorption maxima shift depending on the polarity of the solvent. ijims.comrsc.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can also be employed to compute and predict the UV-Vis spectrum, aiding in the assignment of experimental absorption bands. researchgate.net

Table 1: Expected UV-Vis Absorption Bands for this compound This table is illustrative, based on typical values for related structures. Actual values require experimental measurement.

Band Wavelength Range (nm) Transition Type Associated Chromophore
Band I ~320-360 π → π* Benzoyl System
Band II ~250-280 π → π* Aromatic Ring

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through the analysis of fragment ions.

The choice of ionization technique is critical and depends on the desired information and the coupled analytical method (e.g., GC or HPLC). rsc.org

Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). emory.edu It produces an odd-electron molecular ion (M⁺˙) and extensive, reproducible fragmentation. emory.eduarizona.edu EI is most commonly used with Gas Chromatography (GC-MS) for volatile and thermally stable compounds. emory.edu While it provides rich structural information from its fragmentation patterns, the molecular ion peak may be weak or absent for some molecules. whitman.edu

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for moderately polar and less volatile compounds, making it highly compatible with High-Performance Liquid Chromatography (HPLC). emory.edursc.org ESI generates even-electron ions from a solution, typically by protonation to form [M+H]⁺ or adduction with cations like sodium to form [M+Na]⁺. emory.edursc.org It produces abundant molecular species with minimal fragmentation, making it excellent for confirming molecular weight. rsc.org

Other techniques like Atmospheric Pressure Chemical Ionization (APCI) are also suitable and can be used for compounds of medium polarity and thermal stability. rsc.orgnih.gov

Table 2: Comparison of Ionization Techniques for this compound

Technique Ionization Type Typical Ions Formed Key Advantage Typical Coupled System
EI Hard M⁺˙, extensive fragments Detailed structural fragmentation GC-MS
ESI Soft [M+H]⁺, [M+Na]⁺, [M+K]⁺ Clear molecular ion, good for non-volatile samples LC-MS

| APCI | Soft | [M+H]⁺ | Good for moderately polar compounds | LC-MS |

Analysis of the fragmentation patterns generated, particularly under EI conditions, provides a roadmap to the molecule's structure. The fragmentation of this compound is guided by the stability of the resulting ions and neutral losses. Key fragmentation pathways include:

Loss of Carbon Monoxide (CO): α-Diketones readily lose a molecule of CO. A primary fragmentation would likely involve the loss of one or two CO molecules from the molecular ion.

α-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway for ketones. whitman.edu This can lead to the formation of a stable methoxy-substituted benzoyl cation.

Loss of Methoxy Group: Fragmentation can occur via the loss of a methyl radical (˙CH₃) to give an [M-15]⁺ ion, or the loss of a methoxy radical (˙OCH₃) to yield an [M-31]⁺ ion.

Ring Cleavage: The furanone ring itself can undergo cleavage, leading to further characteristic fragments.

These pathways are elucidated by high-resolution mass spectrometry (HRMS), which provides exact mass measurements to confirm the elemental composition of each fragment ion.

Table 3: Plausible EI-MS Fragmentation Pathways for this compound (C₉H₆O₄) Molecular Weight = 178.0266 g/mol

m/z (exact mass) Proposed Fragment Ion Neutral Loss Pathway Description
178.0266 [C₉H₆O₄]⁺˙ - Molecular Ion (M⁺˙)
150.0317 [C₈H₆O₃]⁺˙ CO Loss of one carbonyl group
147.0133 [C₈H₃O₃]⁺ ˙CH₃ + CO Loss of methyl radical and carbon monoxide
135.0446 [C₈H₇O₂]⁺ ˙CHO + CO Loss of formyl radical and carbon monoxide
122.0368 [C₇H₆O₂]⁺˙ 2CO Loss of both carbonyl groups

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.orgwikipedia.org This technique provides unequivocal proof of structure by yielding data on bond lengths, bond angles, and torsional angles. The methodology involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality, single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques. libretexts.org

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. libretexts.org The crystal is cooled (often to ~100 K) to minimize thermal vibrations and then rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). researchgate.net The X-rays diffract off the crystal's electron clouds, producing a unique diffraction pattern of spots that are recorded on a detector. wikipedia.org

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's space group. wikipedia.org Mathematical methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map. This map is used to build a model of the molecule, which is then refined against the experimental data to optimize the positions of all non-hydrogen atoms. researchgate.net

The final refined structure provides a detailed picture of the molecule's conformation and reveals intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-stacking, which dictate the crystal packing. researchgate.net

Chromatographic Separation Techniques for Analysis of Benzofuran-2,3-diones (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for analyzing benzofuran-2,3-dione derivatives. rsc.org A common approach is reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) is used with a polar mobile phase. sielc.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient to ensure efficient separation. sielc.com An acid, such as formic acid or phosphoric acid, is frequently added to the mobile phase to improve peak shape. sielc.com Detection is commonly performed using a UV detector set to one of the compound's absorption maxima. HPLC is also used to assess the purity of a sample and can be scaled up for preparative separation. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sphinxsai.com It is suitable for the analysis of this compound provided it is sufficiently volatile and thermally stable. The sample is injected into a heated port, vaporized, and separated as it passes through a capillary column (e.g., a non-polar DB-1 or moderately polar DB-5ms column). sphinxsai.com As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by EI) and detected, providing both qualitative and quantitative information. researchgate.net

Table 4: Typical Chromatographic Conditions for Benzofuran-2,3-dione Analysis

Parameter HPLC GC-MS
Stationary Phase Reverse-Phase C18, C8, Phenyl Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5MS)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water (with acid modifier) Inert gas (e.g., Helium, Hydrogen)
Separation Principle Partitioning based on polarity Partitioning based on volatility and column interaction
Detector UV-Vis Diode Array Detector (DAD) Mass Spectrometer (typically Quadrupole or Ion Trap)
Ionization Source N/A (unless coupled to MS, then ESI) Electron Ionization (EI)

| Key Application | Purity analysis, quantification, preparative separation | Identification of volatile components, structural elucidation |

Table of Mentioned Compounds

Compound Name
This compound
5,5'-Oxybis(2-benzofuran-1,3-dione)
Acetonitrile
Benzene
Benzofuran, 2,3-dihydro
Butyrophenone
Carbon Monoxide
Ethanol
Formic Acid
Helium
Hexane
Hydrogen
Methanol
5-Methoxy-2-methylbenzofuran
Phosphoric Acid
2-Propanol

Derivatization Chemistry and Analogue Synthesis Based on 5 Methoxybenzofuran 2,3 Dione Core

Functionalization at the Carbonyl Positions (C2 and C3)

The adjacent carbonyl groups at the C2 and C3 positions of 5-methoxybenzofuran-2,3-dione are key sites for nucleophilic attack and condensation reactions. The electrophilic nature of these carbons allows for reactions with a variety of nucleophiles, leading to a wide range of derivatives.

Research has shown that the dicarbonyl moiety can react with various reagents. For instance, condensation reactions with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in the presence of anhydrous potassium carbonate are a common strategy for synthesizing complex benzofuran (B130515) derivatives nih.gov. While this example doesn't directly use this compound, the reactivity principle of the carbonyl groups is analogous. The presence of two carbonyl groups also allows for the formation of heterocyclic rings through reactions with bifunctional nucleophiles.

Below is a table summarizing potential reactions at the C2 and C3 carbonyl positions based on the known reactivity of similar benzofuran structures.

Reaction TypeReagent/ConditionsExpected Product
CondensationPrimary Amines (R-NH₂)Imine derivatives
Wittig ReactionPhosphonium (B103445) ylides (Ph₃P=CHR)Alkenyl-substituted benzofurans
Grignard ReactionGrignard reagents (R-MgBr)Tertiary alcohol derivatives
ReductionSodium borohydride (NaBH₄)Diol derivatives
Knoevenagel CondensationActive methylene compoundsSubstituted benzofuran derivatives

Substitution Reactions on the Furan (B31954) Ring

The furan component of the benzofuran system is susceptible to both electrophilic and nucleophilic substitution reactions, although the presence of the electron-withdrawing dicarbonyl groups deactivates the ring towards electrophilic attack. Conversely, these groups activate the ring for nucleophilic substitution.

Furan and its derivatives typically undergo electrophilic substitution preferentially at the C2 (alpha) position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the oxygen atom's lone pair pearson.compearson.com. However, in the case of this compound, the C2 and C3 positions are already substituted with carbonyl groups. Therefore, any substitution on the furan ring would have to occur through a different mechanism, such as nucleophilic addition to the double bond followed by rearomatization, or via reactions that first modify the carbonyl groups.

Studies on related 2(5H)-furanones demonstrate their susceptibility to nucleophilic attack by various nucleophiles, including mercaptans, which can lead to substitution at different positions on the furan ring depending on the reaction conditions mdpi.comnih.gov.

Modifications and Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing methoxy (B1213986) group and the fused furan ring system nih.govlibretexts.org. The methoxy group is an activating, ortho-, para-directing group, while the fused furan ring's effect is more complex.

The following table outlines potential electrophilic aromatic substitution reactions on the benzene ring of this compound.

ReactionReagent/ConditionsExpected Product(s)
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives
HalogenationBr₂, FeBr₃Bromo-substituted derivatives
SulfonationFuming H₂SO₄Sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-substituted derivatives

Synthesis of Fused Heterocyclic Systems Incorporating the Benzofuran-2,3-dione (B1329812) Moiety

The this compound core serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The reactive dicarbonyl functionality is particularly useful for constructing new rings. Cyclization reactions are a common method for synthesizing such fused systems airo.co.in.

For example, reactions with bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused to the benzofuran core. A reaction with hydrazine or its derivatives could potentially yield pyridazinone-fused benzofurans mdpi.com. Similarly, multicomponent reactions involving the dione (B5365651) could lead to the one-pot synthesis of complex polycyclic structures. The synthesis of fused heterocyclic compounds often involves a combination of reactions such as cyclization, ring-closing metathesis, and Diels-Alder reactions airo.co.in.

Structure-Reactivity Correlation Studies in Derivatives (Chemical Focus)

The electronic properties of substituents on the this compound core significantly influence its reactivity. Electron-donating groups on the benzene ring, such as the existing methoxy group, generally increase the electron density of the aromatic system, making it more susceptible to electrophilic attack wikipedia.org. Conversely, electron-withdrawing groups would decrease the reactivity towards electrophiles but could enhance the susceptibility of the carbonyl carbons to nucleophilic attack.

Structure-reactivity studies on related benzothiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can tune the electronic and optical properties of the molecule mdpi.com. For instance, the substitution of a nitro group on a furan ring was found to lower the HOMO and LUMO energy levels, which can be advantageous for charge transport properties mdpi.com. While these studies are not on this compound itself, they provide a framework for understanding how substituents would likely modulate its chemical reactivity. The introduction of different functional groups at various positions on the benzofuran-2,3-dione scaffold allows for a systematic investigation of their effects on the molecule's reactivity and physical properties.

Applications of 5 Methoxybenzofuran 2,3 Dione in Organic Synthesis

As a Versatile Building Block for Complex Chemical Architectures

The inherent reactivity of the 5-Methoxybenzofuran-2,3-dione scaffold makes it an attractive starting point for the synthesis of intricate chemical structures, including naturally occurring compounds and their analogues. While direct applications of this compound are specialized, the closely related and often interconvertible methoxy-substituted benzoquinones and benzofuranones are well-established precursors for complex molecules like pterocarpans and coumestans.

Pterocarpans, a class of natural products known for their fungicidal and phytoalexin properties, possess a tetracyclic ring system that can be constructed using precursors derived from the benzofuranone motif. Synthetic strategies often involve the cycloaddition of ortho-quinone methides, which can be generated from benzofuranone-type structures, with various dienophiles. dergipark.org.tr The methoxy (B1213986) group on the aromatic ring plays a crucial role in directing the regioselectivity of these cycloaddition reactions, thereby enabling the controlled assembly of the complex pterocarpan (B192222) skeleton. nih.gov

Similarly, coumestans, another class of polycyclic compounds with significant biological activities, are structurally characterized by a fused benzofuran-coumarin framework. researchgate.net The synthesis of these molecules can be achieved through annulation strategies that utilize benzofuran (B130515) precursors. For instance, a [3+3] annulation strategy involving 2-(methylthio)benzofuran-3-carboxylates and 2-hydroxyphenylboronic acids has been developed to efficiently construct the coumestan (B1194414) core. researchgate.net The 5-methoxybenzofuran (B76594) scaffold is a key synthon in building the necessary benzofuran portion of these complex architectures.

The following table summarizes examples of complex chemical architectures synthesized from benzofuranone-related building blocks.

Precursor TypeTarget Complex MoleculeKey Reaction Type
Methoxy-substituted benzofuranonePterocarpansCycloaddition
Benzofuran carboxylateCoumestans[3+3] Annulation
2-Aryl-2,3-dihydrobenzofuranNeolignansStereoselective Cycloaddition

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The dicarbonyl functionality at the 2- and 3-positions of this compound makes it a potent precursor for a wide variety of other heterocyclic systems. This reactivity is analogous to that of isatin (B1672199) (1H-indole-2,3-dione), a well-studied indole (B1671886) derivative used extensively in the synthesis of nitrogen-containing heterocycles. dergipark.org.trnih.govnih.govsemanticscholar.orgdergipark.org.tr By analogy, this compound can undergo condensation, cycloaddition, and rearrangement reactions to generate fused and spiro-heterocyclic compounds containing an oxygen atom.

For example, the carbonyl group at the C-3 position is susceptible to nucleophilic attack, leading to the formation of 3-substituted benzofuran-2-one derivatives. Reactions with various nucleophiles can introduce new functionalities and even build new rings onto the benzofuran core. Condensation reactions with amines or hydrazines can lead to the formation of fused heterocyclic systems, such as pyrazinobenzofurans or pyridazinobenzofurans.

Furthermore, this compound can serve as a precursor for generating reactive intermediates like ortho-quinone methides, which can then undergo cycloaddition reactions. A [4+1] cycloaddition reaction between in situ generated ortho-quinone methides and isocyanides provides a novel method to construct 2-aminobenzofurans, highlighting the versatility of the benzofuran scaffold in generating diverse heterocyclic products. mdpi.com The synthesis of 1,2,4-oxadiazole-fused benzo[b]furan derivatives starting from the related 5-methoxybenzofuran-3-carbaldehyde further illustrates the utility of this scaffold in constructing complex, multi-heterocyclic systems. rsc.org

The table below illustrates the diversity of heterocyclic compounds that can be synthesized from benzofuran-dione analogues.

ReagentResulting Heterocyclic SystemReaction Type
Isocyanides2-Aminobenzofurans[4+1] Cycloaddition
Amines/HydrazinesFused Pyrazino/Pyridazino SystemsCondensation
Various NucleophilesSpiro-heterocyclesSpirocyclization
Hydroxylamine/Benzoyl Chlorides1,2,4-Oxadiazole-fused BenzofuransMulti-step Condensation/Cyclization

Role in Cascade, Tandem, and Multicomponent Reactions

Cascade, tandem, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving time. nih.govbeilstein-journals.orgorganic-chemistry.orgscribd.com The reactive nature of this compound and its precursors, such as methoxy-substituted benzoquinones, makes them ideal candidates for these types of transformations.

A prominent example is the Nenitzescu indole synthesis, a classic multicomponent reaction that involves the condensation of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. nih.gov This reaction is known to produce 5-hydroxybenzofuran derivatives as side products or even main products under certain conditions, demonstrating the utility of quinone-like precursors in MCRs to generate benzofuran cores. dergipark.org.trnih.gov The reaction proceeds through a sequence of Michael addition, nucleophilic attack, and elimination steps, embodying the principles of a cascade reaction.

Modern synthetic methods continue to leverage this reactivity. For example, a one-pot, three-step reaction sequence involving 1,3-dicarbonyl compounds and 1,4-benzoquinones has been developed to synthesize 2,3-dialkyl-5-hydroxybenzofurans. researchgate.net This process combines multiple transformations in a single pot, showcasing a tandem approach to building the benzofuran ring with specific substitution patterns. Furthermore, DMAP-mediated tandem cyclization reactions involving ortho-hydroxy α-aminosulfones have been used to create complex aminobenzofuran derivatives, illustrating another sophisticated cascade process. semanticscholar.org

Reaction Name/TypeReactantsProduct Class
Nenitzescu SynthesisBenzoquinone, Enamine5-Hydroxyindoles / 5-Hydroxybenzofurans
One-pot Tandem Reaction1,4-Benzoquinone, 1,3-Diketone2,3-Disubstituted-5-hydroxybenzofurans
DMAP-mediated Tandem Cyclizationortho-Hydroxy α-aminosulfone, Dicarbonyl compoundAminobenzofuran derivatives
Diels-Alder based Cascade3-Hydroxy-2-pyrone, NitroalkeneBenzofuranones

Applications in Material Science and Advanced Organic Materials

The application of this compound specifically in the field of material science and the development of advanced organic materials is not extensively documented in current scientific literature. While benzofuran-containing polymers and materials have been explored for their electronic and optical properties, the direct contribution or use of the this compound building block in these materials is not a primary focus of reported research. The potential for this compound to act as a monomer or a precursor to functional dyes or organic conductors remains an area for future exploration, contingent on its ability to undergo polymerization or be incorporated into larger conjugated systems.

An exploration of the chemical compound this compound reveals a landscape ripe with potential for future research and discovery. While the existing body of literature provides a foundational understanding of benzofuran chemistry, the specific avenues for this particular derivative remain largely uncharted. This article delves into the prospective research directions, focusing on the development of novel synthetic methods, the discovery of new reactivity, the application of computational modeling, integration with emerging synthetic methodologies, and its use as a scaffold in rational chemical design.

Future Research Directions and Unexplored Avenues in 5 Methoxybenzofuran 2,3 Dione Chemistry

The unique structural and electronic properties of 5-Methoxybenzofuran-2,3-dione, characterized by an electron-donating methoxy (B1213986) group on the aromatic ring and a reactive α-dicarbonyl moiety in the heterocyclic ring, position it as a compound of significant interest for future chemical exploration.

Q & A

Basic: What are the key synthetic strategies for preparing 5-Methoxybenzofuran-2,3-dione, and how do reaction conditions influence yield?

Answer:
The synthesis of benzofuran derivatives typically involves cyclization or oxidation reactions. For example, 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized from 4-methoxyphenol and styrene using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key factors include:

  • Solvent choice : HFIP enhances electrophilic substitution due to its high polarity and acidity.
  • Oxidant selection : DDQ facilitates dehydrogenation to form the aromatic benzofuran core.
  • Temperature control : Room temperature minimizes side reactions like polymerization.
    For this compound, analogous methods may involve oxidation of dihydro precursors or cyclization of methoxy-substituted phenolic acids with dicarbonyl reagents.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm aromaticity. For example, methoxy protons resonate at ~δ 3.8–4.0 ppm, while carbonyl carbons appear at ~δ 165–175 ppm .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O) in the dione moiety appear at ~1730–1750 cm1^{-1} .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+^+ for C9_9H6_6O4_4: calcd. 178.0266, obs. 178.0270) .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, a related compound, 5-Methoxyisobenzofuran-1(3H)-one, was analyzed using SHELXL for refinement, revealing planarity (mean deviation: 0.010 Å) and hydrogen-bonding networks (C–H···O interactions) stabilizing the crystal lattice .

  • Software : SHELX programs (e.g., SHELXL) are standard for small-molecule refinement, enabling precise bond length/angle measurements .
  • Validation : Tools like PLATON or CCDC’s Mercury assess data quality (e.g., R-factor < 5% for high reliability) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • DFT Calculations : Determine frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack. The LUMO map may highlight electron-deficient carbonyl carbons as reactive centers.
  • Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic pathways or bioactivity .
  • Software : Gaussian (for DFT) and AutoDock (for docking) are widely used.

Advanced: How should researchers address contradictions in toxicity data for benzofuran derivatives?

Answer:

  • Data Gaps : Physical-chemical properties (e.g., vapor pressure, LogP) for 2,3-benzofuran analogs are often missing, leading to unreliable environmental fate predictions .
  • In Silico Tools : Use QSAR models (e.g., EPA’s TEST) to estimate toxicity when experimental data is scarce.
  • Validation : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with computational predictions .

Advanced: What strategies optimize regioselectivity in functionalizing this compound?

Answer:

  • Directing Groups : Methoxy groups act as ortho/para directors. For example, nitration may occur at the para position relative to the methoxy substituent.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., carbonyls) using silyl protecting groups to direct electrophiles to desired positions .
  • Catalysis : Lewis acids (e.g., AlCl3_3) enhance electrophilic substitution at electron-rich aromatic positions .

Methodological: How to analyze reaction mechanisms for the oxidation of dihydrobenzofurans to this compound?

Answer:

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates.
  • Isotopic Labeling : Use 18^{18}O-labeled water or O2_2 to trace oxygen incorporation into carbonyl groups.
  • Computational Modeling : Transition state analysis (e.g., using Gaussian) reveals whether oxidation proceeds via radical or ionic pathways .

Methodological: What are best practices for validating synthetic intermediates in multi-step routes?

Answer:

  • Stepwise Characterization : Use NMR, IR, and MS after each step to confirm intermediate structures.
  • Crystallization : Obtain SC-XRD data for critical intermediates to resolve stereochemical ambiguities .
  • Cross-Check Data : Compare spectroscopic results with literature values for analogous compounds (e.g., CAS database entries) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.